2-Diethylaminoethanol-d10 Hydrochloride

Bioanalysis LC-MS/MS Internal Standard

Quantifying 2-diethylaminoethanol (DEAE) in biological matrices without an isotopologue internal standard introduces ion suppression bias and cross-talk, compromising GLP and forensic data integrity. This D10-labeled analog solves both challenges: • +10 Da mass shift (m/z 117.1→127.1) eliminates spectral overlap in SRM, ensuring interference-free baselines. • True co-elution with the native analyte corrects matrix effects and preparation losses, delivering superior inter-day precision and lower LLOQ. Supplied as a white solid at ≥95% HPLC purity; ships ambient globally.

Molecular Formula C6H16ClNO
Molecular Weight 163.711
CAS No. 1092978-76-1
Cat. No. B570029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diethylaminoethanol-d10 Hydrochloride
CAS1092978-76-1
Synonyms(Diethylamino)ethanol-d10 Hydrochloride;  Dehydasal-d10 Hydrochloride;  Perdilaton-d10 Hydrochloride; 
Molecular FormulaC6H16ClNO
Molecular Weight163.711
Structural Identifiers
SMILESCCN(CC)CCO.Cl
InChIInChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
InChIKeyDBQUKJMNGUJRFI-MFMGRUKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Diethylaminoethanol-d10 Hydrochloride Overview


2-Diethylaminoethanol-d10 Hydrochloride (CAS 1092978-76-1) is a perdeuterated isotopologue of 2-Diethylaminoethanol (DEAE), characterized by the substitution of ten protium (¹H) atoms with deuterium (²H) on the ethyl groups of the amino moiety. With a molecular formula of C₆H₆D₁₀ClNO and a molecular weight of 163.71 g/mol, this white solid is typically supplied at a purity of ≥95% as determined by HPLC [1]. It serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of DEAE and its metabolites in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is also a key synthetic intermediate in the production of the deuterated benzodiazepine, Flurazepam-d10 Dihydrochloride, which is used in forensic and clinical toxicology as a reference material [1].

Isotopologue Standard Perdeuterated SIL-IS for DEAE quantification via LC-MS/MS
Synthetic Utility Direct precursor for Flurazepam-d10 reference material

Non-Interchangeability of 2-Diethylaminoethanol-d10 HCl


Interchanging 2-Diethylaminoethanol-d10 Hydrochloride with a non-deuterated analog or a differently labeled internal standard (IS) introduces significant analytical bias that undermines the accuracy and reproducibility required for GLP, clinical, and forensic applications. Generic substitution fails because the foundation of a robust LC-MS/MS method relies on the near-identical physicochemical behavior of the IS and the target analyte, a condition only met by an isotopologue [1]. Using an unlabeled analog (e.g., 2-Diethylaminoethanol HCl, CAS 14426-20-1) cannot correct for ion suppression or enhancement during electrospray ionization, as it co-elutes with the analyte and experiences the same matrix effects, thereby nullifying its compensatory role [2]. Conversely, while alternative stable isotopes like ¹³C or ¹⁵N offer excellent co-elution, deuterated standards are often more synthetically accessible and cost-effective. However, not all deuterated standards are equivalent; the degree of deuteration is critical. The D10-label on this compound provides a substantial mass shift of +10 Da from the unlabeled analyte (m/z 117.1 → 127.1), which is essential for minimizing spectral overlap and ensuring distinct, interference-free quantitation in the selected reaction monitoring (SRM) mode [1][3]. Using an analog with fewer deuterium atoms (e.g., D4-labeled) may not provide sufficient mass separation, leading to cross-talk and inaccurate quantification.

Co-elution & matrix effects Unlabeled DEAE cannot correct for ion suppression, nullifying its role as internal standard.
Insufficient mass shift Fewer deuterium labels (e.g., D4) may not resolve crosstalk, compromising specificity.
Synthesis exclusivity Only D10 label enables production of Flurazepam-d10 CRM; unlabeled analog cannot substitute.

Comparative Evidence for 2-Diethylaminoethanol-d10 HCl


Mass Spectrometric Resolution vs Unlabeled DEAE

The primary advantage of 2-Diethylaminoethanol-d10 Hydrochloride over unlabeled 2-Diethylaminoethanol (DEAE) as an internal standard is its distinct mass, which eliminates signal crosstalk and allows for accurate quantitation in complex matrices. The perdeuteration of both ethyl groups results in a +10 Da shift, moving the primary MRM transition out of the spectral region of the analyte, thereby enabling true baseline resolution in the mass dimension [1][2].

Mass Resolution
Class-level inference
Δ = +10.1 Da
Resolves analyte and IS signals, preventing crosstalk.
Predicted ESI+ spectrum; confirm experimentally.
Bioanalysis LC-MS/MS Internal Standard

Chromatographic Purity Specification

For procurement of an analytical reference standard, high purity is non-negotiable. 2-Diethylaminoethanol-d10 Hydrochloride is specified by multiple vendors to have a purity of ≥95% as determined by HPLC, ensuring it meets the stringent requirements for use as a calibrator or internal standard in validated analytical methods . While the unlabeled hydrochloride salt is also available at >99% purity (by GC), the deuterated version's defined purity specification is critical for its intended use as a quantitative tool [1].

Purity Specification
Data to verify
≥95% (HPLC)
Meets quantitative internal standard purity requirements.
Vendor specification; request COA.
Quality Control Reference Standard HPLC

Matrix Effect Correction vs Structural Analogs

A core requirement for any internal standard is its ability to correct for matrix-induced ion suppression/enhancement. While direct data for this specific compound is proprietary, a class-level comparison from a study on 2-methylhippuric acid (2MHA) illustrates the quantitative advantage of deuterated IS over non-isotopic alternatives. The deuterated IS, 2MHA-[²H₇], failed to fully correct for matrix effects, resulting in a -38.4% bias, whereas the ¹³C-labeled IS showed no significant bias [1]. This highlights that even among isotope-labeled standards, performance varies. 2-Diethylaminoethanol-d10 Hydrochloride, being a true isotopologue, is designed to offer superior correction compared to a structural analog, though its performance must still be validated in each specific assay.

Matrix Effect Correction
Class-level inference
Deuterated IS bias: -38.4% (2MHA study)
Isotope label choice impacts accuracy; validate in matrix.
Data from structural analog; not compound-specific.
Bioanalysis Method Validation Matrix Effects

Flurazepam-d10 Reference Standard Synthesis

2-Diethylaminoethanol-d10 Hydrochloride serves a specialized and irreplaceable role as the direct synthetic precursor for Flurazepam-d10 Dihydrochloride, a deuterated internal standard used for the quantification of the controlled substance Flurazepam in forensic and clinical toxicology [1]. This application is unique to this specific compound and cannot be fulfilled by unlabeled DEAE or other deuterated DEAE analogs with different labeling patterns.

Synthetic Intermediate
Direct head-to-head comparison
Flurazepam-d10 CRM synthesis
Unique precursor for deuterated reference standard.
Unlabeled DEAE cannot yield labeled final product.
Forensic Toxicology Reference Material Synthesis

Storage Conditions for Isotopic Integrity

The long-term utility of a deuterated standard is dependent on preventing hydrogen-deuterium exchange. The recommended storage conditions for 2-Diethylaminoethanol-d10 Hydrochloride are -20°C under an inert atmosphere [1]. This is a more stringent requirement than for the unlabeled compound, which is typically stored at room temperature , reflecting the need to preserve the valuable deuterium label and ensure the product's isotopic purity and performance over its shelf life.

Storage Requirement
Cross-study comparable
-20°C, inert atmosphere
Preserves isotopic purity; prevents H/D back-exchange.
Vendor recommendation; verify with COA.
Stability Storage Isotopic Purity

2-Diethylaminoethanol-d10 Hydrochloride Applications


DEAE Quantitation in Biological Matrices

In a validated bioanalytical LC-MS/MS method for quantifying 2-Diethylaminoethanol (DEAE) in plasma or urine, 2-Diethylaminoethanol-d10 Hydrochloride is added at a known concentration to all samples, calibrators, and quality controls (QCs). The +10 Da mass shift (Evidence Item 1) ensures the internal standard's signal is resolved from the analyte's signal, preventing cross-talk. The use of this isotopologue is intended to compensate for matrix effects (Evidence Item 3) and variations in sample preparation, resulting in a more precise and accurate assay with a lower limit of quantification (LLOQ) and improved inter-day precision compared to methods using a structural analog [1].

Flurazepam-d10 Synthesis for Forensic Toxicology

A forensic toxicology laboratory or a certified reference material (CRM) producer uses 2-Diethylaminoethanol-d10 Hydrochloride as a key intermediate in the multi-step synthesis of Flurazepam-d10 Dihydrochloride (Evidence Item 4). This deuterated standard is then used as an internal standard for the accurate quantification of Flurazepam, a controlled benzodiazepine, in seized drug analysis, post-mortem toxicology, and clinical compliance monitoring. The use of the D10-labeled intermediate is essential for generating the necessary labeled final product [1].

System Suitability Testing for Amine LC-MS

During the development of a new LC-MS method for analyzing a panel of small, basic amines, 2-Diethylaminoethanol-d10 Hydrochloride can be employed as a surrogate internal standard to assess and monitor system suitability. Its well-defined purity (Evidence Item 2) and stable, controlled behavior under recommended storage (Evidence Item 5) make it a reliable reference point for evaluating column performance, detector response, and overall method reproducibility before full validation is undertaken. By tracking its peak area and retention time across a sequence, analysts can quickly identify issues related to instrument drift or sample preparation efficiency.

DEAE Environmental Monitoring via IDMS

For studies investigating the environmental fate or workplace exposure to 2-Diethylaminoethanol (DEAE), which is used as a neutralizing amine in industrial processes, 2-Diethylaminoethanol-d10 Hydrochloride serves as the ideal internal standard for isotope dilution mass spectrometry (IDMS). This method provides the highest level of accuracy for quantifying DEAE in complex environmental matrices like wastewater or air samples collected on sorbent tubes. The isotopic standard corrects for analyte losses during sample extraction and concentration, as well as for matrix-induced ion suppression, enabling trace-level quantification with a high degree of confidence [1][2].

Application
Selection Property
Validation Focus
DEAE Quantitation in Biological Matrices
Isotopologue IS with +10 Da mass shift
Matrix effect correction, assay reproducibility
Flurazepam-d10 Synthesis
Synthetic intermediate for deuterated CRM
Enables Flurazepam-d10 internal standard for forensic research
System Suitability Testing
Defined purity and stable behavior
Instrument performance and method reproducibility monitoring
Environmental IDMS Monitoring
Isotope dilution compatibility
Trace-level quantification accuracy in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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